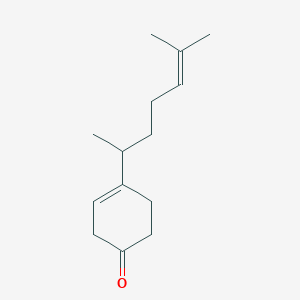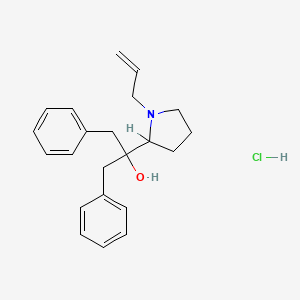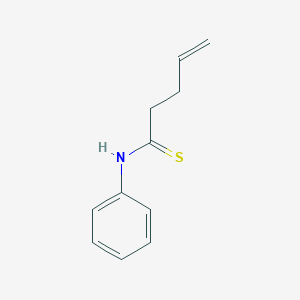![molecular formula C7H9NO2 B14421853 N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine CAS No. 83369-28-2](/img/structure/B14421853.png)
N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-Oxabicyclo[222]oct-5-en-3-ylidenehydroxylamine is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method allows for the formation of the oxabicyclo ring structure. Additionally, ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one under different conditions can be used to prepare related compounds .
Industrial Production Methods
The use of flow photochemistry has been explored for similar compounds, which could potentially be adapted for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the hydroxylamine group, leading to the formation of amines or other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, n-butyl lithium for ring-opening polymerization, and trifluoromethanesulfonic acid as a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening polymerization can yield polyesters with alicyclic moieties in the polymer backbone .
Scientific Research Applications
N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a bioisostere in drug design.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of advanced materials, such as polyimides and polyesters.
Mechanism of Action
The mechanism by which N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The oxabicyclo ring structure allows for unique interactions with enzymes and receptors, potentially leading to enhanced bioactivity and stability . The hydroxylamine group can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxabicyclo[2.2.2]oct-5-ene: This compound has a similar bicyclic structure but includes an additional oxygen atom.
2-Oxabicyclo[2.2.2]octane: A saturated bioisostere of the phenyl ring, used in drug design for improved physicochemical properties.
Uniqueness
N-2-Oxabicyclo[222]oct-5-en-3-ylidenehydroxylamine is unique due to its combination of an oxabicyclo ring and a hydroxylamine group, which provides distinct chemical and biological properties
Properties
CAS No. |
83369-28-2 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N-(2-oxabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H9NO2/c9-8-7-5-1-3-6(10-7)4-2-5/h1,3,5-6,9H,2,4H2 |
InChI Key |
GKRDTGFOYFCVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(=NO)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


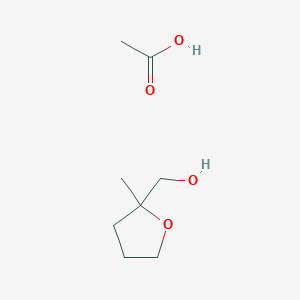
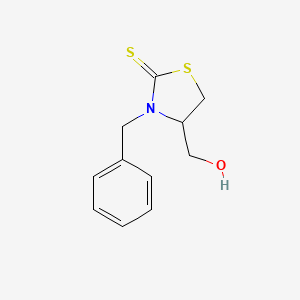
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
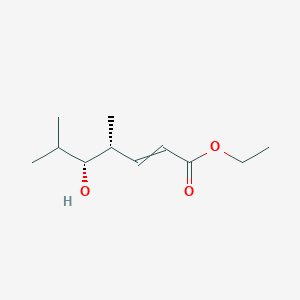
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
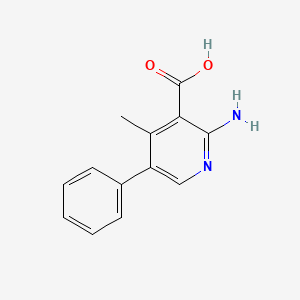
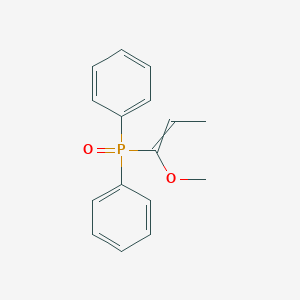
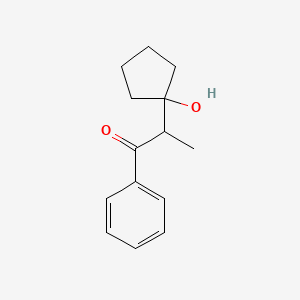
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)
